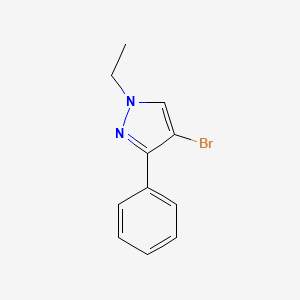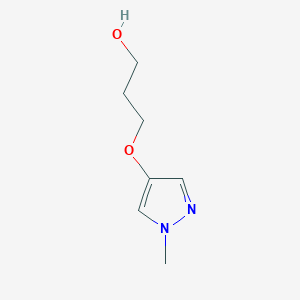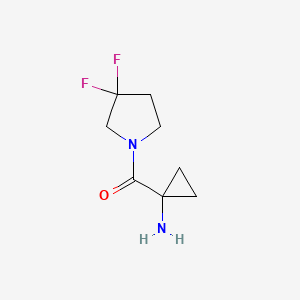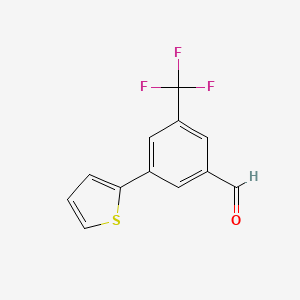
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a benzaldehyde moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde typically involves the condensation of thiophene derivatives with benzaldehyde derivatives under specific reaction conditions. One common method includes the use of trifluoromethyl-substituted benzaldehyde and thiophene in the presence of a catalyst . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde can be compared with other thiophene derivatives such as:
- 2-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
- 3-Thiophen-2-yl-4-trifluoromethyl-benzaldehyde
- 2-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde
These compounds share similar structural features but differ in the position of the trifluoromethyl group and the thiophene ring, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H7F3OS |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11/h1-7H |
InChI Key |
PAWFZNNNSVPTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)

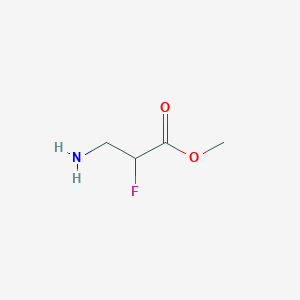
![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
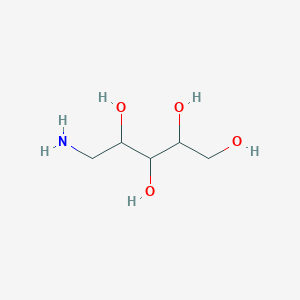
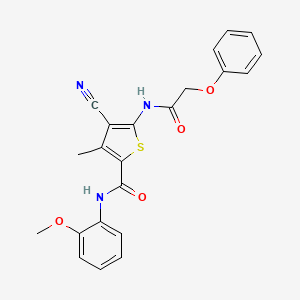
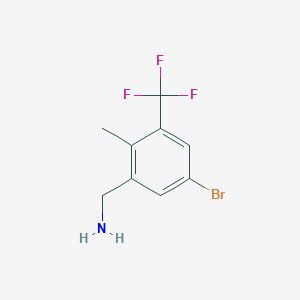
![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)

